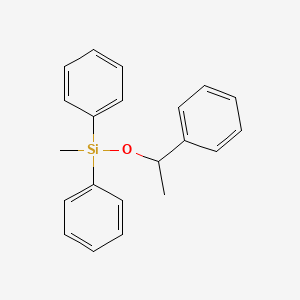

Methyl(diphenyl)(1-phenylethoxy)silane

Description

Methyl(diphenyl)(1-phenylethoxy)silane is an organosilicon compound characterized by a silicon center bonded to a methyl group, two phenyl groups, and a 1-phenylethoxy moiety. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in hydrosilylation reactions and as a precursor for silanol derivatives . Its synthesis typically involves the reaction of 1-phenylethanol with chlorosilanes under controlled conditions, yielding moderate to high purity products (65–95% yields) depending on substituent steric effects .

Key properties include:

- Steric hindrance: The diphenyl and 1-phenylethoxy groups create significant steric bulk, influencing reaction kinetics and selectivity.

- Hydrophobicity: Calculated logP values (e.g., logPoct/wat ≈ 3.6 for similar silanes) suggest moderate lipophilicity, comparable to analogs with aromatic substituents .

- Thermal stability: Aromatic substituents enhance thermal resistance compared to alkyl-substituted silanes .

Properties

CAS No. |

61418-99-3 |

|---|---|

Molecular Formula |

C21H22OSi |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

methyl-diphenyl-(1-phenylethoxy)silane |

InChI |

InChI=1S/C21H22OSi/c1-18(19-12-6-3-7-13-19)22-23(2,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |

InChI Key |

VELJUSZFWBJYRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(diphenyl)(1-phenylethoxy)silane typically involves the hydrosilylation of phenylacetylene with diphenylmethylsilane in the presence of a catalyst. The reaction conditions often include the use of a platinum or rhodium catalyst under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl(diphenyl)(1-phenylethoxy)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrosilanes like this compound can reduce carbonyl compounds in the presence of a catalyst.

Substitution: Halogenating agents and strong acids can facilitate substitution reactions.

Major Products

Oxidation: Silanols and siloxanes.

Reduction: Alcohols and alkanes.

Substitution: Various substituted silanes.

Scientific Research Applications

Methyl(diphenyl)(1-phenylethoxy)silane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

Biology: Investigated for its potential use in modifying biomolecules.

Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with organic molecules.

Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of Methyl(diphenyl)(1-phenylethoxy)silane involves its ability to donate hydride ions in reduction reactions. The silicon atom, bonded to electronegative groups, facilitates the transfer of hydride ions to electrophilic centers in organic molecules. This property makes it an effective reducing agent in various chemical processes .

Comparison with Similar Compounds

Trimethyl(1-phenylethoxy)silane (CAS 14856-75-8)

- Structure : Silicon bonded to three methyl groups and a 1-phenylethoxy moiety.

- Properties : Lower steric hindrance due to methyl substituents, resulting in higher reactivity in sol-gel processes. LogPoct/wat = 3.599, indicating similar hydrophobicity to Methyl(diphenyl)(1-phenylethoxy)silane .

- Applications : Preferred in industrial polysilane production due to cost-effectiveness and ease of handling .

Triphenyl(1-phenylethoxy)silane (5ad)

- Structure : Silicon bonded to three phenyl groups and a 1-phenylethoxy group.

- Properties : Extreme steric hindrance reduces synthetic yields (95% reported) but enhances stability in acidic conditions. NMR data (δ 7.24 ppm for aromatic protons) align with this compound, confirming similar electronic environments .

- Applications : Used in high-stability coatings and specialty polymers .

Allyldimethyl(1-phenylethoxy)silane (175)

- Structure : Silicon bonded to two methyl groups, an allyl group, and a 1-phenylethoxy moiety.

- Properties : Allyl substituents increase electrophilicity, enabling faster hydrosilylation reactions (65% yield). ¹H NMR signals (δ 5.68 ppm for allylic protons) distinguish it from this compound .

- Applications : Catalyst in asymmetric synthesis due to tunable reactivity .

Physicochemical Properties

| Property | This compound | Trimethyl(1-phenylethoxy)silane | Triphenyl(1-phenylethoxy)silane |

|---|---|---|---|

| logP | ~3.6 (estimated) | 3.599 | >4.0 (predicted) |

| Thermal Stability | High (aromatic substituents) | Moderate | Very High |

| NMR δ (Aromatic H) | 7.24–7.30 ppm | 7.24 ppm | 7.24–7.35 ppm |

| Reactivity | Moderate (steric shielding) | High | Low |

- Hydrophobicity : Increasing aromatic substitution correlates with higher logP values, as seen in Triphenyl(1-phenylethoxy)silane .

- Thermal Stability : Triphenyl derivatives decompose at temperatures >300°C, outperforming methyl-substituted analogs .

Research Findings and Key Observations

Steric vs. Electronic Trade-offs : Bulky aromatic groups in this compound limit its utility in rapid catalytic cycles but enhance product purity in stepwise syntheses .

Hydrolytic Behavior : Ethoxy groups hydrolyze 10–20% slower than methoxy analogs, making this compound suitable for delayed-release applications .

Spectral Signatures : Aromatic proton shifts in ¹H NMR (δ 7.24–7.35 ppm) are consistent across phenyl-substituted silanes, aiding structural verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.